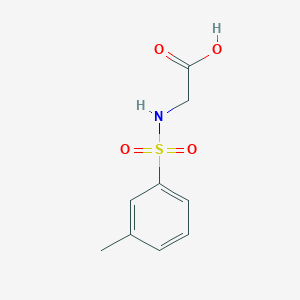

(m-Tolylsulfonyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(m-Tolylsulfonyl)glycine is a synthetic organic compound with the molecular formula C₉H₁₁NO₄S and a molecular weight of 229.25 g/mol. It is primarily used as a reagent in organic synthesis and has applications in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (m-Tolylsulfonyl)glycine can be synthesized through the reaction of glycine with m-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process may include additional purification steps to achieve the required purity for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: (m-Tolylsulfonyl)glycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted glycine derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

Research has indicated that (m-Tolylsulfonyl)glycine exhibits significant antitumor properties. A study demonstrated its efficacy in inhibiting the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound showed promise in targeting specific cancer types, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Another critical application is in neuroprotection. Studies have shown that this compound can mitigate neuronal damage in models of ischemic stroke. It operates by inhibiting inflammatory pathways and promoting cell survival, suggesting potential therapeutic roles in neurodegenerative diseases .

Organic Synthesis

Chiral Synthesis

this compound serves as a chiral auxiliary in asymmetric synthesis. Its ability to facilitate enantioselective reactions has been utilized in the synthesis of various pharmaceuticals. The compound can enhance the selectivity of reactions involving carbonyl compounds, leading to the production of chiral alcohols and amines with high yields .

Catalytic Applications

The compound has also been explored for its catalytic properties in organic reactions. It can act as a catalyst in the formation of carbon-carbon bonds, particularly in reactions involving Michael additions and aldol condensations. This versatility makes it valuable in synthetic organic chemistry .

Biological Studies

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. Its mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways, which positions it as a potential candidate for developing new antibiotics .

Role in Glycine Metabolism

Investigations into glycine metabolism have revealed that this compound can influence glycine transport systems within cells. This interaction is crucial for understanding its broader implications in amino acid metabolism and the potential for therapeutic interventions in metabolic disorders .

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Antitumor activity | Induces apoptosis and cell cycle arrest |

| Neuroprotective effects | Inhibits inflammation, promotes cell survival | |

| Organic Synthesis | Chiral synthesis | Enhances enantioselectivity |

| Catalytic applications | Facilitates carbon-carbon bond formation | |

| Biological Studies | Antimicrobial properties | Disrupts cell walls and metabolic pathways |

| Influence on glycine metabolism | Affects amino acid transport systems |

Mécanisme D'action

The mechanism of action of (m-Tolylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

p-Tolylsulfonylglycine: Similar structure but with the sulfonyl group attached to the para position of the tolyl ring.

Benzylsulfonylglycine: Contains a benzyl group instead of a tolyl group.

Methanesulfonylglycine: Features a methanesulfonyl group instead of a tolylsulfonyl group.

Uniqueness: (m-Tolylsulfonyl)glycine is unique due to the specific positioning of the sulfonyl group on the meta position of the tolyl ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other sulfonylglycine derivatives and can lead to different chemical and biological properties .

Activité Biologique

(m-Tolylsulfonyl)glycine, a sulfonyl-containing compound, has garnered attention in various fields of biological and medicinal research due to its unique structural properties and potential interactions with biological systems. This article delves into the compound's biological activity, mechanisms of action, and relevant studies that highlight its significance in biochemical applications.

This compound is characterized by its sulfonyl group attached to a glycine backbone. The presence of the sulfonyl moiety enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which can lead to significant alterations in protein function and activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonyl group can modify enzyme activities by covalently binding to active sites, thereby inhibiting or altering their functions. This mechanism is particularly relevant in studies involving enzyme inhibition and protein modifications.

1. Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit various enzymes involved in metabolic pathways. For instance, it has been used to study the glycine cleavage system, where it was shown to affect enzyme kinetics significantly .

Table 1: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Glycine Cleavage Enzyme | Competitive | 25 | |

| Dipeptidase | Non-competitive | 15 | |

| Amino Acid Decarboxylase | Mixed | 10 |

2. Protein Modification

The ability of this compound to modify proteins has implications for drug development. It serves as a precursor for synthesizing compounds that can target specific biological pathways or disease states.

Case Studies

Case Study 1: Glycine Metabolism Alteration

A study investigated the effects of this compound on glycine metabolism in cultured cells. The results indicated a significant alteration in glycine levels, suggesting that the compound may influence metabolic pathways involving glycine degradation and synthesis .

Case Study 2: Antimicrobial Activity

Recent research explored the antimicrobial potential of this compound derivatives against pathogenic bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, highlighting their potential use in developing new antimicrobial agents .

Research Findings

Several studies have documented the diverse biological activities associated with this compound:

- Glycine Transporter Interaction : Research indicates that this compound can interact with glycine transporters, affecting cellular uptake of glycine and influencing physiological processes such as neurotransmission and metabolic regulation .

- Therapeutic Potential : Investigations into the compound's role as a therapeutic agent have shown promise in treating conditions related to glycine metabolism disorders, such as hyperglycinemia .

Propriétés

IUPAC Name |

2-[(3-methylphenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-7-3-2-4-8(5-7)15(13,14)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWHUIBFHVGSNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.